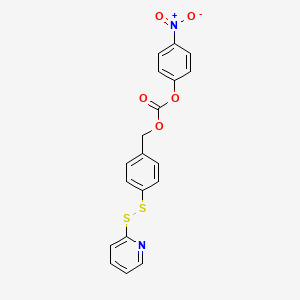

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate

Description

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate (NPDBC) is a disulfide-based traceless linker widely used in stimuli-responsive drug delivery systems, particularly in cancer therapeutics. Its structure comprises three functional moieties:

- 4-Nitrophenyl carbonate: An amine-reactive group enabling conjugation to biomolecules (e.g., antibodies, aptamers).

- Benzyl spacer: Provides rigidity and modulates steric effects during drug release.

- Pyridin-2-yldisulfanyl group: A redox-sensitive disulfide bond cleaved by intracellular glutathione (GSH), facilitating tumor microenvironment-responsive drug release .

NPDBC is critical in antibody-drug conjugates (ADCs) and aptamer-drug conjugates, where it ensures traceless release of native drugs (e.g., mitomycin C) without residual linker fragments, preserving drug efficacy .

Properties

IUPAC Name |

(4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPDVXLDCQQMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate typically involves the following steps:

Formation of the Ester Intermediate: The reaction begins with the esterification of 4-nitrobenzoic acid with 2-pyridinethiol, resulting in the formation of the corresponding ester.

Carbonate Formation: The ester intermediate is then reacted with diethyl carbonate to form the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions[][3].

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used[][3].

Scientific Research Applications

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate, with the CAS No. 1151989-04-6, is a chemical compound that finds use in chemical synthesis . It has a molecular weight of 414.5 g/mol and the molecular formula C19H14N2O5S2 .

IUPAC Name: (4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate

InChI: InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2

InChIKey: VRPDVXLDCQQMEG-UHFFFAOYSA-N

Synthesis of M3 Type Compounds

This compound is used in the synthesis of M3 type compounds .

Synthesis of Compound 8

- A solution of disulfide 4 (7 mg, 28 mumol) in dry dichloromethane (2 mL) is added to a stirred solution of bis(4-nitrophenyl) carbonate (12.8 mg, 42 mumol) and 4-(dimethylamino) pyridine (10.3 mg, 84 mumol) in dry dichloromethane (2 mL) .

- The mixture is stirred at room temperature for 12 hours, then paclitaxel (47.8 mg, 56 mumol) is added .

- The reaction mixture is allowed to stir at room temperature for another 12 hours .

- Workup and purification by preparative TLC (30% EtOAc/hexanes) affords compound 8 (25.3 mg, 80%) .

Spectroscopic data for Compound 8:

- ¹H NMR (CDCl3): δ 8.48 (1H, d, J = 4.6 Hz), 8.13 (2H, d, J = 8.0 Hz), 7.71 (2H, d, J = 8.3 Hz), 7.25-7.65 (17H, m), 7.13 (1H, br dd, J = 5.1, 3.3 Hz), 6.88 (1H, d, J = 9.2 Hz), 6.29 (2H, br s), 5.97 (1H, br d, J = 9.2 Hz), 5.68 (1H, d, J = 7.0 Hz), 5.42 (1H, br s), 5.13 (1H, d, J = 12.3 Hz), 5.09 (1H, d, J = 12.3 Hz), 4.97 (1H, d, J = 9.4 Hz), 4.43 (1H, dd, J = 10.6, 6.9 Hz), 4.31 (1H, d, J = 8.5 Hz), 4.20 (1H, d, J = 8.5 Hz), 3.80 (1H, d, J = 7.0 Hz), 2.56 (1H, m), 2.44 (3H, s), 2.39 (1H, dd, J = 15.4, 9.4 Hz), 2.23 (3H, s), 2.19 (1H, dd, J = 15.4, 8.7 Hz), 1.91 (3H, s), 1.88 (1H, m), 1.68 (3H, s), 1.25 (3H, s), 1.13 (3H, s) .

- ¹³C NMR (CDCl3): δ 203.8, 171.3, 169.8, 167.8, 167.1, 167.1, 159.2, 154.0, 149.6, 142.6, 137.4, 136.6, 133.6, 133.4, 133.4, 132.8, 132.1, 130.2, 129.1, 129.1, 129.1, 128.7, 128.7, 128.5, 127.4, 127.1, 126.5, 121.1, 119.8, 84.4, 81.1, 79.2, 77.2, 76.9, 76.4, 75.6, 75.1, 72.1, 72.1, 70.0, 58.5, 52.7, 45.6, 43.2, 35.6, 35.6, 26.8, 22.7, 22.2, 20.8, 14.8, 9.6 .

- HRFABMS m/z 1129.3433 [M + H+] (calcd for C60H61N2Oi6S2, 1129.3463) .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate involves its ability to form disulfide bonds. The pyridinyl disulfide group can react with thiol groups in proteins or other molecules, leading to the formation of stable disulfide linkages. This property is particularly useful in the development of ADCs, where the compound acts as a cleavable linker, releasing the drug payload upon reaching the target site .

Comparison with Similar Compounds

Structural and Molecular Differences

Key Observations :

- Molecular Weight : Longer spacers (benzyl > propyl > ethyl) correlate with higher molecular weights.

Functional and Application Differences

Critical Insights :

- NPDEC’s ethyl spacer is preferred in ADCs for balanced solubility and conjugation efficiency, while NPDBC’s benzyl group may optimize stability in aptamer systems .

Research Findings and Performance Data

Redox-Responsive Drug Release

- NPDBC : In aptamer-mitomycin C conjugates, >90% drug release was achieved under 10 mM GSH (mimicking tumor intracellular conditions) within 24 hours .

- NPDEC : Demonstrated 85% release of doxorubicin in GSH-rich environments, with minimal leakage (<5%) under physiological conditions .

- PPC-NB : Released 80% of payloads in vitro, with enhanced tumor penetration attributed to its moderate hydrophobicity .

Stability in Blood Plasma

| Compound | Half-Life (pH 7.4, 37°C) |

|---|---|

| NPDBC | 48 hours |

| NPDEC | 36 hours |

| PPC-NB | 42 hours |

NPDBC’s extended half-life aligns with its rigid structure, reducing premature cleavage during systemic circulation .

Biological Activity

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate (CAS No. 1151989-04-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H14N2O5S2

- Molecular Weight : 414.45 g/mol

- CAS Number : 1151989-04-6

The structure of the compound features a nitrophenyl group, a pyridine moiety linked through a disulfide bond, and a carbonate functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of bis(4-nitrophenyl) carbonate with a pyridinyl disulfide in the presence of a base such as DMAP (4-Dimethylaminopyridine) in dichloromethane. The reaction conditions generally include stirring at room temperature for several hours .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Protein Binding : The interaction with proteins can modulate their function, leading to altered cellular responses.

- Nucleophilic Attack : The electrophilic nature of the nitrophenyl group can facilitate nucleophilic attacks by biological molecules, resulting in various biochemical transformations .

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrophenyl carbonates exhibit antimicrobial properties. For example, compounds similar to 4-nitrophenyl carbonate have demonstrated activity against various bacterial strains:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Example A | Pseudomonas aeruginosa | 22 |

| Example B | Klebsiella pneumoniae | 25 |

These results suggest that modifications in the structure can enhance or reduce antibacterial efficacy .

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the anticancer potential of derivatives related to 4-nitrophenyl carbonates. The compound showed significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

- Case Study on Enzyme Interaction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.